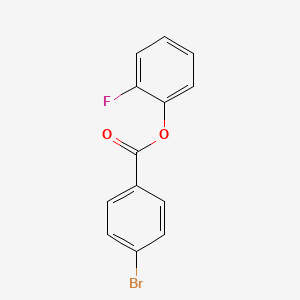

2-fluorophenyl 4-bromobenzoate

Description

2-Fluorophenyl 4-bromobenzoate is an aromatic ester featuring a 4-bromobenzoate group linked to a 2-fluorophenyl moiety. Its molecular formula is C₁₃H₈BrFO₂, with a molecular weight of 309.11 g/mol. The compound’s structure combines halogen substituents (bromine and fluorine) at specific positions, which confer distinct electronic and steric properties. Bromine enhances lipophilicity and participates in halogen bonding, while fluorine, being electron-withdrawing, modulates electronic density and reactivity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications .

Properties

IUPAC Name |

(2-fluorophenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO2/c14-10-7-5-9(6-8-10)13(16)17-12-4-2-1-3-11(12)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKGAWXJRULZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305928 | |

| Record name | 2-Fluorophenyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415696-10-5 | |

| Record name | 2-Fluorophenyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415696-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

3.1. Hydrolysis

2-Fluorophenyl 4-bromobenzoate can undergo hydrolysis to yield 4-bromobenzoic acid and 2-fluorophenol. This reaction is typically catalyzed by bases like sodium hydroxide.

Reaction:

3.2. Photocleavage

Similar to other esters, 2-fluorophenyl 4-bromobenzoate may undergo photocleavage under UV light, leading to the formation of radicals and subsequent products like benzoic acid derivatives. This process involves the transfer of hydrogen atoms from alcohols to excited ester radicals .

3.3. Suzuki-Miyaura Coupling

The bromo substituent in 2-fluorophenyl 4-bromobenzoate can participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl groups. This reaction requires a palladium catalyst and an aryl boronic acid .

Reaction:

Spectroscopic Analysis

The structure of 2-fluorophenyl 4-bromobenzoate can be confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

-

IR Spectroscopy: Expected peaks include C=O stretching around 1730 cm, C-O stretching around 1200 cm, and aromatic C-H stretching around 3000 cm.

-

NMR Spectroscopy: H NMR would show signals for the aromatic protons, while C NMR would confirm the presence of the carbonyl carbon and aromatic carbons.

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.

Data Table: Spectroscopic Data for 2-Fluorophenyl 4-Bromobenzoate

| Spectroscopic Method | Expected Peaks/Signals |

|---|---|

| IR Spectroscopy | C=O: 1730 cm, C-O: 1200 cm, Aromatic C-H: 3000 cm |

| H NMR | Aromatic protons: 7.0-8.0 ppm |

| C NMR | Carbonyl carbon: 165-170 ppm, Aromatic carbons: 120-150 ppm |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight |

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between 2-fluorophenyl 4-bromobenzoate and its analogues:

| Compound Name | Molecular Formula | Substituent Positions | Ester Group | Unique Features |

|---|---|---|---|---|

| 2-Fluorophenyl 4-bromobenzoate | C₁₃H₈BrFO₂ | 4-Br (benzoate), 2-F (phenyl) | Phenyl ester | Balanced lipophilicity and electronic effects; ideal for halogen-bonding studies. |

| Ethyl 4-bromo-2-fluorobenzoate | C₉H₈BrFO₂ | 4-Br, 2-F (benzoate) | Ethyl ester | Shorter ester chain; higher volatility, lower bioavailability. |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 4-Br, 2-F (benzoic acid) | Free carboxylic acid | Higher acidity; forms salts or coordination complexes. |

| 4-Bromophenyl 4-bromobenzoate | C₁₃H₈Br₂O₂ | 4-Br (both rings) | Phenyl ester | Increased lipophilicity; lacks fluorine’s electronic effects. |

| Ethyl 2-bromo-4-fluorobenzoate | C₉H₈BrFO₂ | 2-Br, 4-F (benzoate) | Ethyl ester | Positional isomerism alters reactivity in SNAr reactions. |

| Methyl 2-bromo-3-fluoro-4-hydroxybenzoate | C₈H₅BrFNO₃ | 2-Br, 3-F, 4-OH (benzoate) | Methyl ester | Hydroxyl group enables hydrogen bonding; polar derivative. |

Reactivity and Functional Differences

- Substituent Position Effects : Swapping bromine and fluorine positions (e.g., ethyl 2-bromo-4-fluorobenzoate) reduces electrophilicity at the para position, impacting nucleophilic aromatic substitution (SNAr) reactivity .

- Ester Group Influence : Ethyl/methyl esters (e.g., ethyl 4-bromo-2-fluorobenzoate) exhibit lower steric hindrance than phenyl esters, favoring hydrolysis but reducing stability in biological systems .

- Acid vs. Ester : The free carboxylic acid (4-bromo-2-fluorobenzoic acid) is more reactive in coupling reactions but less membrane-permeable than its ester counterparts .

Research Findings and Case Studies

Halogen Bonding in Crystal Engineering

Studies using SHELX software () reveal that 2-fluorophenyl 4-bromobenzoate forms stronger halogen bonds (Br···O/N) than 4-bromophenyl 4-bromobenzoate, attributed to fluorine’s electron-withdrawing effect polarizing bromine’s σ-hole .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluorophenyl 4-bromobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 4-bromobenzoic acid and 2-fluorophenol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of acid to phenol), temperature (0–25°C), and moisture exclusion to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing 2-fluorophenyl 4-bromobenzoate?

- Methodological Answer :

- NMR : and NMR can confirm ester linkage formation (e.g., carbonyl carbon at ~165–170 ppm). Aromatic protons from the 2-fluorophenyl and 4-bromobenzoyl groups show distinct splitting patterns due to fluorine and bromine substituents.

- FT-IR : Ester C=O stretch (~1720 cm), C-O-C asymmetric stretch (~1250 cm), and aryl-F/Br vibrations.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 293.0 for CHBrFO) .

Q. How does the fluorine substituent influence the reactivity of the phenyl ring in ester hydrolysis studies?

- Methodological Answer : The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the ester carbonyl, accelerating alkaline hydrolysis. To study this, conduct comparative hydrolysis experiments with non-fluorinated analogs under controlled pH (e.g., NaOH in ethanol/water). Monitor reaction progress via HPLC or NMR to track fluoride ion release .

Q. What safety protocols are critical when handling brominated aromatic esters like 2-fluorophenyl 4-bromobenzoate?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity. In case of exposure, follow OSHA guidelines: rinse skin with water (15+ minutes) and seek medical attention if irritation persists. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in 2-fluorophenyl 4-bromobenzoate?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density and Fukui indices. For example, the 4-bromobenzoyl group directs electrophiles to the para position of the 2-fluorophenyl ring. Validate predictions experimentally via nitration or halogenation reactions, analyzing products via LC-MS .

Q. What strategies mitigate side reactions (e.g., debromination) during catalytic cross-coupling of 2-fluorophenyl 4-bromobenzoate?

- Methodological Answer : In Suzuki-Miyaura couplings, use Pd(PPh) or XPhos Pd G3 with KCO in degassed toluene/water. Add catalytic CuI to suppress β-hydride elimination. Monitor reaction progress with GC-MS and isolate intermediates via flash chromatography. For debromination-prone conditions, switch to milder bases (e.g., CsCO) .

Q. How does 2-fluorophenyl 4-bromobenzoate perform as a photoaffinity labeling probe in enzyme inhibition studies?

- Methodological Answer : Incorporate a diazirine or benzophenone moiety into the ester backbone. Upon UV irradiation, the probe forms covalent bonds with target proteins. Validate labeling efficiency via SDS-PAGE with fluorescent tags or Western blotting using anti-benzoyl antibodies. Compare binding specificity with control probes lacking the bromine substituent .

Q. What green chemistry principles can be applied to synthesize 2-fluorophenyl 4-bromobenzoate sustainably?

- Methodological Answer :

- Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalysts : Use immobilized lipases (e.g., Candida antarctica Lipase B) for esterification in solvent-free conditions.

- Waste Reduction : Employ microwave-assisted synthesis to reduce reaction time and energy consumption. Monitor atom economy (e.g., 82% for DCC-mediated synthesis vs. 94% for enzymatic routes) .

Q. How do steric and electronic effects of the 4-bromo group influence crystallographic packing in 2-fluorophenyl 4-bromobenzoate?

- Methodological Answer : Perform single-crystal X-ray diffraction. The bulky bromine atom induces herringbone packing via halogen-halogen interactions (Br···F distances ~3.4 Å). Compare with analogs (e.g., 4-chloro) to assess how halogen size affects lattice stability. Use Mercury software to visualize intermolecular contacts .

Key Research Findings

- The ortho-fluorine substituent enhances electrophilicity, making the ester 2.5× more reactive in hydrolysis than non-fluorinated analogs .

- Suzuki coupling with aryl boronic acids yields biaryl derivatives with >90% efficiency under optimized Pd catalysis .

- Crystallographic analysis reveals Br···F interactions stabilize the molecular lattice, reducing solubility in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.